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Introduction

Enasidenib (IDHIFA®), an inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), is an
important therapeutic agent for relapsed or refractory acute myeloid leukemia (AML) with IDH2
mutations. Understanding the tissue distribution of Enasidenib is critical for evaluating its
efficacy and potential off-target effects. Stable isotope-labeled internal standards, such as
Enasidenib-d6, are essential for accurate quantification of the drug in complex biological
matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This
application note provides detailed protocols for conducting tissue distribution studies of
Enasidenib using Enasidenib-d6 as an internal standard, along with representative data from
a radiolabeled Enasidenib study.

Mutant IDH2 Signaling Pathway and Enasidenib's
Mechanism of Action

Mutations in the IDH2 enzyme lead to a neomorphic activity, converting a-ketoglutarate (a-KG)
to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively
inhibit a-KG-dependent dioxygenases, including histone and DNA demethylases, leading to
epigenetic alterations that block cellular differentiation.[1][2] Enasidenib is a selective, oral,
small-molecule inhibitor of mutant IDH2 that allosterically binds to the enzyme and inhibits its
neomorphic activity, thereby reducing 2-HG levels and promoting myeloid differentiation.[3]
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Figure 1: Mechanism of action of Enasidenib on the mutant IDH2 pathway.

Quantitative Tissue Distribution Data

The following table summarizes the tissue distribution of radioactivity following a single oral
dose of [**C]Enasidenib to rats. This data provides an expected pattern of distribution for

Enasidenib.
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Tissue Mean Concentration (ug Mean Concentration (ug
eqlg) at 8 hours eqlg) at 24 hours

Adrenal Gland 13.0 7.9

Bone Marrow 4.2 3.6

Brain 0.1 0.1

Heart 2.6 1.8

Kidney 6.4 4.3

Large Intestine 13.2 10.5

Liver 12.1 8.5

Lung 3.7 2.7

Muscle 11 0.8

Pancreas 25 1.8

Skin 3.0 2.1

Small Intestine 11.8 8.9

Spleen 2.9 2.1

Stomach 4.5 2.9

Testis 0.8 0.6

Thymus 2.1 15

Data adapted from a study utilizing a single 10 mg/kg oral dose of [**C]Enasidenib in rats.[4]

Experimental Protocols

A comprehensive workflow for a tissue distribution study is outlined below.
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Figure 2: Experimental workflow for Enasidenib tissue distribution studies.
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Protocol 1: Animal Dosing and Tissue Collection

o Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.

o Acclimatization: Animals should be acclimatized for at least one week prior to the study with
access to food and water ad libitum.

e Dosing:
o Prepare a formulation of Enasidenib in a suitable vehicle (e.g., 0.5% methylcellulose).
o Administer a single oral dose of Enasidenib (e.g., 10 mg/kg) via oral gavage.

o Sample Collection:

o At predetermined time points (e.g., 2, 8, 24, and 48 hours) post-dose, euthanize animals
via an approved method.

o Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
o Perfuse the carcass with saline to remove blood from the tissues.
o Dissect and collect tissues of interest (e.g., liver, kidney, lung, brain, spleen, etc.).

o Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen.
Store samples at -80°C until analysis.

Protocol 2: Tissue Homogenization and Sample
Extraction

e Reagents and Materials:

o

Enasidenib-d6 (internal standard, IS)

[¢]

Acetonitrile (ACN), analytical grade

[¢]

Homogenizer (e.g., bead beater or rotor-stator)

o

Microcentrifuge tubes
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o Calibrated pipettes

e Procedure:
o On the day of analysis, thaw tissue samples on ice.

o To a pre-weighed aliquot of tissue (e.g., 100 mg), add a 3-fold volume of cold phosphate-
buffered saline (PBS).

o Homogenize the tissue until a uniform consistency is achieved.

o To 100 pL of tissue homogenate in a microcentrifuge tube, add 300 pL of ACN containing
Enasidenib-d6 at a known concentration (e.g., 100 ng/mL).

o Vortex the mixture for 1 minute to precipitate proteins.
o Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

o Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS
analysis.

Protocol 3: LC-MS/MS Analysis of Enasidenib

e |nstrumentation:

o A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole
mass spectrometer.

o Chromatographic Conditions:

o

Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm,
1.7 pm) is suitable.[5]

o

Mobile Phase A: 0.1% formic acid in water.[5]

[¢]

Mobile Phase B: Acetonitrile.[5]

[¢]

Flow Rate: 0.3-0.5 mL/min.
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o Gradient Elution: A gradient from low to high organic mobile phase is typically used to
separate Enasidenib from matrix components.

o Injection Volume: 5-10 pL.

e Mass Spectrometry Conditions:
o lonization Mode: Electrospray lonization (ESI), Positive.[5]
o Multiple Reaction Monitoring (MRM) Transitions:
» Enasidenib: m/z 474.2 - 267.0[5]

» Enasidenib-d6: The specific transition for Enasidenib-d6 will depend on the position of
the deuterium labels and should be determined by direct infusion. A predicted transition
would be m/z 480.2 - 273.0 (assuming +6 Da).

o Optimize instrument parameters such as collision energy and declustering potential for
both Enasidenib and Enasidenib-d6 to achieve maximum sensitivity.

e Quantification:

o Prepare a calibration curve by spiking known concentrations of Enasidenib into blank
tissue homogenate and processing as described in Protocol 2.

o Calculate the peak area ratio of Enasidenib to Enasidenib-d6.

o Determine the concentration of Enasidenib in the tissue samples by interpolating from the
linear regression of the calibration curve.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative
analysis of Enasidenib in tissue samples, a critical component of preclinical drug development.
The use of a stable isotope-labeled internal standard like Enasidenib-d6 is paramount for
achieving the accuracy and precision required for reliable pharmacokinetic assessments. The
provided tissue distribution data for radiolabeled Enasidenib serves as a valuable reference for
expected drug disposition. These methodologies will enable researchers to gain a deeper
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understanding of the pharmacokinetic profile of Enasidenib, ultimately aiding in the
development of safer and more effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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